6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
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Overview
Description
6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different functional groups attached to the pyrazole or quinoline rings .
Scientific Research Applications
6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of new photoinitiators for free radical polymerization, which are essential in the production of advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and inhibiting cell cycle progression . This interaction disrupts the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the hydroxyl group.
1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.
1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrazole ring.
Uniqueness
6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to its hydroxyl group and quinoline ring, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Properties
CAS No. |
112447-05-9 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H11N3O2/c1-6-10-11(17)8-5-7(16)3-4-9(8)13-12(10)15(2)14-6/h3-5,16H,1-2H3,(H,13,17) |
InChI Key |
YNYPJZUGWSJNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C3=C(N2)C=CC(=C3)O)C |
Origin of Product |
United States |
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